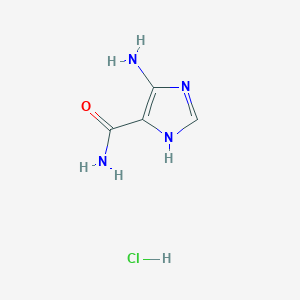

4-Amino-5-imidazolecarboxamide hydrochloride

Description

Properties

IUPAC Name |

4-amino-1H-imidazole-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O.ClH/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCUYSMIELHIQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883234 | |

| Record name | 1H-Imidazole-4-carboxamide, 5-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72-40-2 | |

| Record name | 5-Aminoimidazole-4-carboxamide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoimidazolecarboxamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 72-40-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-4-carboxamide, 5-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole-4-carboxamide, 5-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1H-imidazole-4-carboxamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINOIMIDAZOLE-4-CARBOXAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/220691X0M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Faceted Mechanism of Acadesine (AICAR Hydrochloride): A Technical Guide for Researchers

Foreword: Beyond a Simple AMPK Activator

For decades, 5-aminoimidazole-4-carboxamide ribonucleoside, or Acadesine (commonly available as the hydrochloride salt, AICAR HCl), has been a cornerstone tool in metabolic research. Its reputation as a potent activator of AMP-activated protein kinase (AMPK) is well-established, earning it the moniker of an "exercise mimetic". However, to view AICAR solely through the lens of AMPK activation is to overlook a more nuanced and complex biological activity profile. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of AICAR's core mechanism of action, acknowledging both its canonical AMPK-dependent pathways and emerging AMPK-independent effects. Our objective is to equip you with the technical understanding and practical methodologies necessary to leverage AICAR effectively and interpret your findings with precision.

Part 1: The Canonical Pathway - Activation of the Master Metabolic Regulator, AMPK

The primary and most widely studied mechanism of AICAR revolves around its ability to activate AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[1]

Intracellular Conversion: The Prodrug Becomes the Mimic

AICAR itself is not the direct activator of AMPK. As a cell-permeable nucleoside, it readily enters the cell via adenosine transporters.[2] Once inside, it is phosphorylated by adenosine kinase to its active form, 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[3] ZMP is a structural analog of adenosine monophosphate (AMP), the natural activator of AMPK.[4][5] This intracellular conversion is a critical first step in the canonical signaling cascade.

The Tri-Fold Activation of AMPK by ZMP

ZMP mimics all the key effects of AMP on the AMPK heterotrimeric complex, which consists of a catalytic α subunit and regulatory β and γ subunits.[6] The activation is a three-pronged mechanism:

-

Allosteric Activation: Similar to AMP, ZMP binds to the γ subunit of AMPK, inducing a conformational change that leads to a modest allosteric activation of the enzyme.[3][2]

-

Promotion of Phosphorylation: This conformational change also promotes the phosphorylation of a critical threonine residue (Thr172) on the α catalytic subunit by upstream kinases, most notably Liver Kinase B1 (LKB1).[2][7] This phosphorylation event is the principal requirement for full AMPK activation.[7]

-

Inhibition of Dephosphorylation: The binding of ZMP to the γ subunit protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases, thus sustaining the active state of AMPK.

It is noteworthy that ZMP is a less potent activator of AMPK than AMP itself, by a factor of 40- to 50-fold.[3] Consequently, AICAR treatment often leads to a significant intracellular accumulation of ZMP to elicit a robust biological response.[3]

Part 2: Downstream Consequences of AMPK Activation - A Cascade of Metabolic Reprogramming

Once activated, AMPK acts as a master switch, orchestrating a cellular response to restore energy homeostasis. It achieves this by stimulating catabolic pathways that generate ATP while simultaneously inhibiting anabolic pathways that consume ATP.[1][6]

| Metabolic Process | Effect of AMPK Activation | Key Downstream Targets |

| Glucose Metabolism | Increased glucose uptake and utilization. | GLUT4 translocation, Glycogen Phosphorylase |

| Lipid Metabolism | Increased fatty acid oxidation; Decreased fatty acid and cholesterol synthesis. | Acetyl-CoA Carboxylase (ACC), Malonyl-CoA Decarboxylase |

| Protein Synthesis | Inhibition of protein synthesis. | mTORC1, Raptor, Tuberin (TSC2) |

| Mitochondrial Biogenesis | Increased expression of genes involved in mitochondrial function. | PGC-1α |

Table summarizing the key metabolic consequences of AICAR-induced AMPK activation.

Regulation of Glucose and Lipid Metabolism

In skeletal muscle, AMPK activation by AICAR promotes the translocation of GLUT4 glucose transporters to the plasma membrane, thereby increasing glucose uptake.[8][9] In the liver, it inhibits gluconeogenesis, the process of synthesizing glucose.[3][10]

AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[9] This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase-1 (CPT1), facilitating the entry of fatty acids into the mitochondria for oxidation.[9] Furthermore, AMPK activation has been shown to inhibit cholesterol synthesis.[10]

Inhibition of Protein Synthesis via the mTORC1 Pathway

A major ATP-consuming process in the cell is protein synthesis. AMPK activation directly inhibits the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and proliferation.[2][7] AMPK can inhibit mTORC1 through two primary mechanisms:

-

Phosphorylation and activation of Tuberous Sclerosis Complex 2 (TSC2 or Tuberin), which acts as a GTPase-activating protein for the small G protein Rheb, a critical activator of mTORC1.[7]

-

Direct phosphorylation of Raptor, a regulatory component of the mTORC1 complex.[2][7]

The inhibition of mTORC1 leads to the dephosphorylation and activation of its downstream targets, such as the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), and the inactivation of the ribosomal protein S6 kinase 1 (S6K1), ultimately suppressing protein synthesis.[2][11]

Part 3: Beyond the Canonical - AMPK-Independent Effects of AICAR

-

Alterations in Purine and Pyrimidine Metabolism: As ZMP is an intermediate in de novo purine synthesis, its accumulation can impact the levels of other purine and pyrimidine metabolites.[3] This can have wide-ranging effects on cellular processes, including nucleotide synthesis and cell cycle progression.[3]

-

Activation of Other Kinases: Some studies have reported that AICAR can influence other signaling pathways independently of AMPK. For instance, in certain cell types, AICAR has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which can also contribute to increased glucose uptake.[12][13]

-

Apoptosis Induction: The role of AICAR in apoptosis is complex and appears to be cell-type specific. While in some cases it is linked to AMPK activation, other studies have demonstrated that AICAR can induce apoptosis through AMPK-independent mechanisms, potentially involving NADPH oxidase.[14]

The existence of these off-target effects underscores the importance of employing rigorous experimental controls, such as the use of AMPK inhibitors (e.g., Compound C) or genetic models (e.g., AMPK knockout cells), to definitively link an observed effect of AICAR to AMPK activation.[15]

Part 4: Experimental Protocols for Studying AICAR's Mechanism of Action

A key aspect of investigating AICAR's effects is the reliable detection of AMPK activation. The most common and accepted method is to measure the phosphorylation of AMPKα at Threonine 172 by Western blotting.[3][2]

Protocol: Detection of AMPK Activation by Western Blot

Objective: To determine if AICAR treatment leads to the activation of AMPK in cultured cells by assessing the phosphorylation status of AMPKα at Thr172.

Materials:

-

Cell culture medium and supplements

-

AICAR hydrochloride solution (sterile-filtered)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-AMPKα (Thr172)

-

Rabbit anti-total AMPKα

-

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.

-

The following day, replace the medium with fresh medium containing the desired concentration of AICAR (a typical starting range is 0.5-2 mM). Include a vehicle-treated control (e.g., saline or PBS).

-

Incubate for the desired time period (e.g., 15 minutes to 24 hours, depending on the experimental question).[16][17]

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant (cell lysate) to a new tube.

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with the primary antibody against total AMPKα to ensure equal protein loading.

-

Quantify the band intensities and express the results as the ratio of phospho-AMPKα to total AMPKα.

-

Causality and Self-Validation:

-

Dose-Response and Time-Course: Perform experiments with varying concentrations of AICAR and at different time points to establish a clear dose- and time-dependent activation of AMPK.[17]

-

Positive and Negative Controls: Include a known activator of AMPK (e.g., metformin, though its mechanism is different) as a positive control, and where possible, use cells with AMPK knocked down or knocked out as a negative control to confirm the specificity of the antibody and the effect.

-

Downstream Target Phosphorylation: To further validate AMPK activation, probe for the phosphorylation status of a well-established downstream target, such as ACC at Ser79. An increase in p-ACC (Ser79) should correlate with the increase in p-AMPK (Thr172).

Conclusion: A Versatile Tool Demanding Rigorous Interpretation

AICAR hydrochloride remains an invaluable pharmacological tool for probing the intricate network of cellular metabolism. Its primary mechanism of action through the intracellular conversion to ZMP and subsequent activation of AMPK is well-documented and provides a powerful means to study the myriad downstream effects of this master metabolic regulator. However, as researchers and drug developers, we must remain cognizant of its potential AMPK-independent effects. By employing rigorous experimental design, including appropriate controls and a multi-faceted analytical approach, we can harness the full potential of AICAR to uncover novel biological insights and advance the development of therapeutics for metabolic diseases, cancer, and beyond.

References

-

Bujak, A. L., et al. (2021). AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review. MDPI. [Link]

-

GlpBio. (2024). AICAR: Unraveling Therapeutic Potential. YouTube. [Link]

-

U.S. Anti-Doping Agency. (n.d.). What Athletes Should Know About AICAR and Other Prohibited AMP Activated Protein Kinase Activators. U.S. Anti-Doping Agency. [Link]

-

Lantier, L., et al. (2014). Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662. American Journal of Physiology-Endocrinology and Metabolism. [Link]

-

Kisel, V. E., et al. (2022). AICAR Improves Outcomes of Metabolic Syndrome and Type 2 Diabetes Induced by High-Fat Diet in C57Bl/6 Male Mice. MDPI. [Link]

-

Kim, J., et al. (2015). ZMP: A Master Regulator of One-Carbon Metabolism. PMC - NIH. [Link]

-

Bujak, A. L., et al. (2021). AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review. PMC - PubMed Central. [Link]

-

Hardie, D. G. (2014). AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance. PMC. [Link]

-

Lali, F. V., et al. (2011). AICAR Positively Regulate Glycogen Synthase Activity and LDL Receptor Expression through Raf-1/MEK/p42/44MAPK/p90RSK/GSK-3 Signaling Cascade. PMC - PubMed Central. [Link]

-

Racanelli, A. C., et al. (2009). Therapeutics by cytotoxic metabolite accumulation: Pemetrexed causes ZMP accumulation, AMPK activation, and mTOR inhibition. PMC - PubMed Central. [Link]

-

Williamson, D. L., et al. (2006). Time course changes in signaling pathways and protein synthesis in C2C12 myotubes following AMPK activation by AICAR. American Journal of Physiology-Endocrinology and Metabolism. [Link]

-

Kim, S. H., et al. (2012). 5-aminoimidazole-4-carboxamide Riboside Induces Apoptosis Through AMP-activated Protein Kinase-independent and NADPH Oxidase-dependent Pathways. NIH. [Link]

-

Williamson, D. L., et al. (2006). Time course changes in signaling pathways and protein synthesis in C2C12 myotubes following AMPK activation by AICAR. PubMed. [Link]

-

O'Neill, H. M., et al. (2004). AMP-Activated Protein Kinase Activation by AICAR Increases Both Muscle Fatty Acid and Glucose Uptake in White Muscle of Insulin-Resistant Rats In Vivo. American Diabetes Association. [Link]

-

Wikipedia. (n.d.). AICA ribonucleotide. Wikipedia. [Link]

-

Corton, J. M., et al. (1995). AMPK or ZMPK?. ResearchGate. [Link]

-

Perry, C. G. R., et al. (2023). Prior Treatment with AICAR Causes the Selective Phosphorylation of mTOR Substrates in C2C12 Cells. PMC - NIH. [Link]

-

Jessen, N., et al. (2003). The AMP-activated protein kinase activator AICAR does not induce GLUT4 translocation to transverse tubules but stimulates glucose uptake and p38 mitogen-activated protein kinases alpha and beta in skeletal muscle. PubMed. [Link]

-

Hall, D. T., et al. (2018). The AMPK agonist 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), but not metformin, prevents inflammation-associated cachectic muscle wasting. PubMed. [Link]

-

Roque, I., et al. (2024). ZMP-Induced Activation of AMPK Enhances Accumbal Dopamine Function. BYU ScholarsArchive. [Link]

-

ResearchGate. (n.d.). Comparison of AMP and ZMP binding to CBS3+4. ResearchGate. [Link]

-

Pinson, B., et al. (2012). 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects. MDPI. [Link]

-

PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide. PubChem. [Link]

-

Hancock, C. R., et al. (2016). Chronic treatment of old mice with AICAR reverses age-related changes in exercise performance and skeletal muscle gene expression. NIH. [Link]

-

Gache, K., et al. (2015). AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy. PMC - NIH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. elementsarms.com [elementsarms.com]

- 5. AICA ribonucleotide - Wikipedia [en.wikipedia.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. mdpi.com [mdpi.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. AICAR Positively Regulate Glycogen Synthase Activity and LDL Receptor Expression through Raf-1/MEK/p42/44MAPK/p90RSK/GSK-3 Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The AMP-activated protein kinase activator AICAR does not induce GLUT4 translocation to transverse tubules but stimulates glucose uptake and p38 mitogen-activated protein kinases alpha and beta in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-aminoimidazole-4-carboxamide Riboside Induces Apoptosis Through AMP-activated Protein Kinase-independent and NADPH Oxidase-dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The AMPK agonist 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), but not metformin, prevents inflammation-associated cachectic muscle wasting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Time course changes in signaling pathways and protein synthesis in C2C12 myotubes following AMPK activation by AICAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

4-Amino-5-imidazolecarboxamide Hydrochloride: Structure, Properties, and Applications in Modern Research

An In-depth Technical Guide for Researchers

Core Chemical Identity and Physicochemical Profile

4-Amino-5-imidazolecarboxamide hydrochloride, also known by synonyms such as 5-Amino-1H-imidazole-4-carboxamide hydrochloride, is a heterocyclic amine organic compound.[1][2] Its fundamental importance lies in its imidazole core, a structure that is a cornerstone for a vast array of biologically active molecules, most notably purines.[3][4][5] The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a versatile reagent in various laboratory settings.[1]

The compound's structure, featuring an amino group and a carboxamide group on an imidazole ring, makes it a versatile building block for creating more complex molecular frameworks essential for drug development.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 72-40-2 | [1][3][7] |

| Molecular Formula | C₄H₆N₄O·HCl | [1][7] |

| Molecular Weight | 162.58 g/mol | [1][8][9] |

| Appearance | White to off-white or light grey crystalline powder | [1][3][10] |

| Melting Point | 249 - 253 °C (decomposes) | [1][3] |

| Solubility | Soluble in water | [1][10][11] |

| Purity | Typically ≥98% (HPLC) | [1][12] |

| Storage | Store at 0 - 8 °C in a cool, dry, well-closed container | [1] |

| IUPAC Name | 4-amino-1H-imidazole-5-carboxamide;hydrochloride | [8][13] |

Synthesis and Role as a Chemical Precursor

The primary value of AICA-HCl in synthetic chemistry is its role as a key intermediate. It serves as a foundational scaffold for the synthesis of purine analogs and other heterocyclic compounds.[3][7] Its most notable applications are in the pharmaceutical industry.

Synthesis of Chemotherapeutics

AICA-HCl is a critical starting material for the synthesis of the antitumor agent dacarbazine and the chemotherapeutic drug temozolomide, which is used to treat certain brain tumors like glioblastoma.[2][6] The imidazole ring system is a core component of these drugs, and AICA-HCl provides this essential framework.

General Synthetic Pathway

While numerous specific synthetic routes exist, a common approach involves the cyclization of an acyclic precursor. A generalized workflow can be conceptualized as starting from simpler materials and building the imidazole ring through a series of reactions. One documented method utilizes α-amidinoacetamide hydrochloride, aniline, and formic acid, proceeding through diazotization, coupling, reduction, formylation, and finally, cyclization to yield the target molecule.[14]

Caption: Cellular activation of AMPK by the related compound AICA riboside.

Experimental Protocol: In Vitro AMPK Activation Assay

This protocol describes a self-validating system to confirm the activation of AMPK in a cell culture model using AICA riboside, demonstrating the biological relevance of the AICA core structure.

Objective: To detect the phosphorylation of AMPK at Threonine-172, a marker of its activation, in response to AICA riboside treatment.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

AICA riboside (Acadesine)

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Western Blotting apparatus and transfer buffer

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-total-AMPKα

-

Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

Methodology:

-

Cell Seeding: Plate HepG2 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Causality Check (Serum Starvation): The day before treatment, replace the complete medium with a low-serum medium (e.g., 0.5% FBS). This reduces basal signaling, ensuring that any observed AMPK phosphorylation is a direct result of the experimental treatment.

-

Treatment: Prepare a stock solution of AICA riboside in sterile water or DMSO. Treat cells with varying concentrations of AICA riboside (e.g., 0, 0.5, 1, 2 mM) for a defined period (e.g., 1-2 hours). A time-course experiment can also be performed.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Lysate Processing: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the cellular proteins.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay. This step is critical for ensuring equal loading in the subsequent Western Blot.

-

Western Blotting:

-

Normalize protein samples to the same concentration (e.g., 20 µg per lane) with lysis buffer and Laemmli sample buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection (Self-Validation):

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an ECL substrate.

-

Validation Step: Strip the membrane and re-probe with the primary antibody for total-AMPKα. A consistent total-AMPKα signal across all lanes validates that any changes in the phospho-AMPKα signal are due to changes in phosphorylation state, not differences in protein loading.

-

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [15][16]Avoid breathing dust; use in a well-ventilated area or under a chemical fume hood. [16]Avoid contact with skin and eyes. [14][16]* Hazards: The compound may be harmful if inhaled, swallowed, or absorbed through the skin. [14]It can cause skin, eye, and respiratory system irritation. [14]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents. [10][15]Recommended storage temperature is between 0°C and 8°C. [1]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. [16]

Conclusion

This compound is more than a mere catalog chemical; it is a versatile and enabling tool for both synthetic chemists and biomedical researchers. Its utility as a precursor in the synthesis of vital pharmaceuticals is well-established. Furthermore, its core structure provides the foundation for AICA riboside, a critical pharmacological agent for interrogating the AMPK signaling pathway, one of the most important targets in the study of metabolic disease. A thorough understanding of its properties, synthesis, and biological context allows researchers to unlock its full potential in drug discovery and the fundamental investigation of cellular metabolism.

References

-

Wikipedia. (n.d.). AICA ribonucleotide. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). This compound. Retrieved from [Link]

-

Bentham Science Publishers. (2006). Synthesis and Biological Activity of 4-Amino-1-Methyl-5-Imidazolecarboxylic Acid Derivatives. Retrieved from [Link]

-

Cidad, P., et al. (2021). AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review. PMC - PubMed Central. Retrieved from [Link]

-

GlobalInfoSync. (n.d.). Exploring 5-Amino-1H-Imidazole-4-Carboxamide Hydrochloride: Properties and Applications. Retrieved from [Link]

-

ResearchGate. (2025). AICA riboside both activates AMP-activated protein kinase and competes with adenosine for the nucleoside transporter in the CA1 region of the rat hippocampus. Retrieved from [Link]

-

Merrill, G. F., et al. (1997). AICA riboside increases AMP-activated protein kinase, fatty acid oxidation, and glucose uptake in rat muscle. PubMed. Retrieved from [Link]

-

Kwieciński, A., et al. (2010). AICAR (5-aminoimidazole-4-carboxamide-1-beta-4-ribofuranoside) increases the production of toxic molecules and affects the profile of cytokines release in LPS-stimulated rat primary microglial cultures. PubMed. Retrieved from [Link]

-

Meta-Sci. (n.d.). Safety Data Sheet 4-Aminoimidazole-5-carboxamide. Retrieved from [Link]

-

JINAN ENGAO CHEMICAL CO.,LTD. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). China this compound 72-40-2. Retrieved from [Link]

-

Kidder, G. W., & Nolan, L. L. (1981). The in vivo and in vitro action of 4-amino-5-imidazolecarboxamide in trypanosomatid flagellates. PubMed. Retrieved from [Link]

-

Montgomery, J., et al. (n.d.). A Convenient Synthesis of 4(5)-Amino-5(4)-imidazolecarboxamide Hydrochloride. ACS Publications. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Market Dynamics of this compound (CAS 72-40-2): A Focus on Supply and Demand. Retrieved from [Link]

-

PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide. Retrieved from [Link]

-

Valerio, C., et al. (n.d.). The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network. Retrieved from [Link]

-

NIST. (n.d.). Imidazole-4(5)-carboxamide, 5-(4)-amino-, hydrochloride. NIST WebBook. Retrieved from [Link]

-

Williams, W. J., & Buchanan, J. M. (1953). Biosynthesis of the purines. IV. The metabolism of 4-amino-5-imidazolecarboxamide in yeast. PubMed. Retrieved from [Link]

-

Shaw, E., & Woolley, D. W. (1949). A new and convenient synthesis of 4-amino-5-imidazolecarboxamide. PubMed. Retrieved from [Link]

-

ChemBK. (n.d.). 4-Amino-5-imidazole carboxamide hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Binding interactions of (a) 5-amino-4-imidazolecarboxamide.... Retrieved from [Link]

-

Srivastava, P. C., et al. (1984). Synthesis and biological activity of 5-thiobredinin and certain related 5-substituted imidazole-4-carboxamide ribonucleosides. PubMed. Retrieved from [Link]

-

Shive, W., et al. (1947). 5(4)-Amino-4(5)-imidazolscarboxamide, a precursor of purines. PubMed. Retrieved from [Link]

-

Mandel, H. G., et al. (1957). The effect of 4-amino-5-imidazolecarboxamide on the incorporation of purines into liver nucleic acids of the mouse. PubMed. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-amino-5-imidazole Carboxamide Hydrochloride | 72-40-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. This compound | 72-40-2 [chemicalbook.com]

- 4. Biosynthesis of the purines. IV. The metabolism of 4-amino-5-imidazolecarboxamide in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5(4)-Amino-4(5)-imidazolscarboxamide, a precursor of purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. scbt.com [scbt.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound | 72-40-2 - JINAN GUODING PHARMACEUTICAL CO.,LTD [guodingpharma.com]

- 10. fishersci.com [fishersci.com]

- 11. CAS 72-40-2: 5-Aminoimidazole-4-carboxamide hydrochloride [cymitquimica.com]

- 12. CAS RN 72-40-2 | Fisher Scientific [fishersci.com]

- 13. This compound, 98% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 14. chembk.com [chembk.com]

- 15. fishersci.com [fishersci.com]

- 16. sds.metasci.ca [sds.metasci.ca]

The Multifaceted Role of 4-Amino-5-imidazolecarboxamide Hydrochloride (AICAR) in Preclinical Research: A Technical Guide

Foreword

4-Amino-5-imidazolecarboxamide hydrochloride, commonly known as AICAR or Acadesine, stands as a cornerstone pharmacological tool in biomedical research.[1] Initially recognized for its role as an intermediate in de novo purine biosynthesis, its utility has expanded dramatically due to its profound effects on cellular energy metabolism.[2][3] This guide provides an in-depth exploration of AICAR's mechanisms of action and its diverse applications in key research areas, offering both foundational knowledge and practical, field-tested protocols for researchers, scientists, and drug development professionals.

Core Mechanism of Action: An AMP Analogue and AMPK Activator

AICAR is a cell-permeable adenosine analogue that, upon entering the cell via adenosine transporters, is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1][4] ZMP is an analogue of adenosine monophosphate (AMP) and allosterically activates AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[5][6]

AMPK activation is a central event in maintaining cellular energy homeostasis.[7] Under conditions of metabolic stress where the ATP:AMP ratio decreases, AMPK is activated to switch on catabolic pathways that generate ATP while simultaneously switching off anabolic, ATP-consuming processes.[8] ZMP mimics the effect of high AMP levels, leading to the phosphorylation of the catalytic α-subunit of AMPK at threonine 172 by upstream kinases like Liver Kinase B1 (LKB1).[1][4] This phosphorylation event is a hallmark of AMPK activation and is a key readout in many experimental paradigms.[9]

It is crucial to note, however, that ZMP is a less potent activator of AMPK than AMP itself.[1] Consequently, AICAR can accumulate to high intracellular concentrations, leading to a range of AMPK-independent or "off-target" effects that researchers must consider when interpreting their data.[10][11]

Visualizing the Core Pathway: AICAR-Induced AMPK Activation

Caption: AICAR enters the cell and is converted to ZMP, which activates AMPK.

Applications in Metabolic Research

AICAR is extensively used to mimic the metabolic effects of exercise and to study metabolic disorders like diabetes and obesity.[10][12] Its primary effects are mediated through AMPK's role as a master regulator of metabolism.[13]

Glucose Metabolism

A key effect of AICAR-mediated AMPK activation is the stimulation of glucose uptake in skeletal muscle and other tissues.[12][14] This occurs through the translocation of GLUT4 glucose transporters to the plasma membrane, a mechanism that is also central to insulin-stimulated glucose uptake.[1]

Lipid Metabolism

In hepatocytes, AICAR inhibits the synthesis of fatty acids and cholesterol.[4] It also promotes fatty acid oxidation.[15] These effects are largely due to the AMPK-mediated phosphorylation and inactivation of key enzymes such as acetyl-CoA carboxylase (ACC).[16]

Table 1: Typical Working Concentrations of AICAR in Metabolic Studies

| Cell Type | Concentration Range | Duration | Key Effect | Reference |

| C2C12 Myotubes | 0.5 - 2 mM | 30 min - 24 h | Increased glucose uptake and mitochondrial biogenesis | [17][18] |

| L6 Myotubes | 50 µM | 40 min | Increased glucose transport | |

| Primary Rat Hepatocytes | 0.5 mM | 1 h | Inhibition of fatty acid synthesis | [1] |

| Isolated Rat Skeletal Muscle | 2 mM | 60 min | Enhanced subsequent insulin-stimulated glucose uptake | [19] |

Applications in Cancer Research

The role of AMPK in cancer is complex, acting as both a tumor suppressor in early stages and a supporter of cell survival under metabolic stress in established tumors.[4] AICAR is a valuable tool for dissecting these roles.

Inhibition of Cell Proliferation and Induction of Apoptosis

AICAR has been shown to inhibit the growth and induce apoptosis in various cancer cell lines, including prostate cancer and chronic lymphocytic leukemia.[11][16] This is often attributed to AMPK-dependent inhibition of the mTOR pathway, a key regulator of cell proliferation.[5] However, AMPK-independent effects on the cell cycle have also been reported.[20]

Sensitization to Chemotherapy and Radiotherapy

Research suggests that AICAR may enhance the efficacy of conventional cancer therapies. For example, it has been shown to sensitize prostate cancer cells to radiotherapy.[16] This may be due to the metabolic stress induced by AICAR, making cancer cells more vulnerable to DNA damage.

Table 2: IC50 Values and Pro-Apoptotic Effects of AICAR in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (approx.) | Duration | Key Effect | Reference |

| PC3 | Prostate Cancer | 1 mM | 24 h | Decreased clonogenic survival | [16] |

| LNCaP | Prostate Cancer | >1 mM | 24 h | Decreased cell survival | [16] |

| MG63 | Osteosarcoma | Concentration-dependent | 72 h | Decreased cell viability, induced apoptosis | [13] |

| KHOS | Osteosarcoma | Concentration-dependent | 72 h | Decreased cell viability, induced apoptosis | [13] |

| B-cell CLL | Leukemia | Not specified | In vitro | Induced apoptosis | [4] |

Applications in Cardiovascular Research

AICAR has demonstrated protective effects in the cardiovascular system, particularly in the context of ischemia-reperfusion (I/R) injury.[7]

Cardioprotection Against Ischemia-Reperfusion Injury

Studies in isolated heart models have shown that AICAR treatment can improve functional recovery, reduce infarct size, and decrease the incidence of arrhythmias following an ischemic event.[7] The proposed mechanisms include enhanced energy metabolism and reduced oxidative stress.[7][21] While AMPK activation is a key component, AMPK-independent effects, such as increased adenosine levels, may also contribute to this cardioprotection.[15]

Applications in Neurological Research

Emerging research indicates that AICAR may have therapeutic potential in the central nervous system.

Neuroprotection and Cognitive Enhancement

AICAR has been shown to have neuroprotective effects in models of neurodegenerative diseases and to reduce inflammation in glial cells.[12][22] Studies in mice have also demonstrated that AICAR can improve cognition and motor coordination, suggesting a role for AMPK activation in neuronal plasticity and function.[14][23]

AMPK-Independent Effects: The Purine Biosynthesis Connection

It is imperative for researchers to recognize that not all effects of AICAR are mediated by AMPK.[10][11] As an intermediate in de novo purine synthesis, the accumulation of its phosphorylated form, ZMP, can have significant metabolic consequences independent of AMPK.[1][3]

AICAR is synthesized from SAICAR and is a precursor to inosine monophosphate (IMP), a branch point for the synthesis of AMP and GMP.[3] The administration of exogenous AICAR can perturb the balance of purine and pyrimidine nucleotide pools, which can independently affect cell proliferation and other cellular processes.[20]

Visualizing Purine Biosynthesis and AICAR's Role

Caption: AICAR is an intermediate in the de novo purine synthesis pathway.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments utilizing AICAR.

Protocol: Western Blot for AMPK Activation

This protocol is designed to assess the phosphorylation of AMPKα at Thr172, a reliable marker of its activation.[9]

A. Cell Lysis and Protein Quantification

-

Culture cells to 70-80% confluency and treat with AICAR (typically 0.5-2 mM) for the desired duration (e.g., 30 minutes to 2 hours). Include a vehicle-treated control.

-

After treatment, place culture dishes on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

B. Western Blotting

-

Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% non-fat dry milk/TBST) for 1 hour at room temperature.

-

Wash the membrane as in step 6.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

To confirm equal protein loading, strip the membrane and re-probe with an antibody for total AMPKα and a loading control like β-actin or GAPDH.

Visualizing the Western Blot Workflow

Caption: A typical workflow for detecting phosphorylated AMPK via Western blot.

Protocol: 2-NBDG Glucose Uptake Assay

This cell-based assay uses the fluorescent glucose analog 2-NBDG to measure glucose uptake.[2][24]

-

Seed cells (e.g., 2-5 x 10⁴ cells/well) in a 24-well or 96-well plate and allow them to adhere overnight.

-

The next day, wash the cells with PBS and replace the medium with glucose-free culture medium (containing 0.5% FBS) with or without AICAR and other test compounds. Incubate for the desired time (e.g., 1 hour).

-

Prepare a "glucose uptake mix" by adding 2-NBDG (final concentration 100-200 µg/ml) and any enhancers to the glucose-free medium.[25]

-

Remove the treatment medium and add the glucose uptake mix to each well.

-

Incubate at 37°C for 30 minutes, protected from light.

-

Stop the reaction by removing the uptake mix and washing the cells with ice-cold Analysis Buffer or PBS.

-

Harvest the cells (if using flow cytometry) or analyze directly in the plate (if using a fluorescence plate reader or microscope).

-

Measure the fluorescence of 2-NBDG (Excitation/Emission ≈ 485/535 nm).[25] The fluorescence intensity is proportional to the amount of glucose taken up by the cells.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell viability based on the metabolic activity of NAD(P)H-dependent oxidoreductases.[26]

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a range of AICAR concentrations for the desired duration (e.g., 24, 48, 72 hours). Include untreated control wells.

-

After the treatment period, add 10 µl of MTT solution (5 mg/ml in PBS) to each well (final concentration 0.5 mg/ml).

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add 100-150 µl of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[26]

-

Wrap the plate in foil and shake gently for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion and Future Directions

AICAR remains an invaluable and widely used pharmacological agent for investigating cellular energy metabolism.[4] Its ability to activate AMPK provides a powerful tool to study a vast array of physiological and pathological processes, from metabolic regulation and exercise physiology to cancer and neurodegeneration. However, the interpretation of data from AICAR-based studies requires a nuanced understanding of its dual role as both an AMPK activator and a purine pathway intermediate. Researchers must exercise caution and employ appropriate controls, such as AMPK knockout models, to delineate between AMPK-dependent and -independent effects.[11] As our understanding of cellular metabolism continues to deepen, the strategic use of AICAR will undoubtedly continue to yield critical insights into the complex interplay of signaling and metabolic networks in health and disease.

References

-

Višnjić, D., et al. (2021). AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review. Cells, 10(5), 1095. [Link]

-

ResearchGate. (2021). (PDF) AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review. [Link]

-

Zhang, Y., et al. (2016). AMPK-dependent and independent effects of AICAR and compound C on T-cell responses. Oncotarget, 7(26). [Link]

-

National Center for Biotechnology Information. (2016). AMPK-dependent and independent effects of AICAR and compound C on T-cell responses. [Link]

-

Bio-protocol. (2022). Glucose (2-NBDG) uptake assay. [Link]

-

ScholarWorks@UARK. Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand. [Link]

-

Golubitzky, A., et al. (2011). Screening for Active Small Molecules in Mitochondrial Complex I Deficient Patient's Fibroblasts, Reveals AICAR as the Most Beneficial Compound. PLOS One. [Link]

-

Assay Genie. 2-NBDG Glucose Uptake Assay Kit (Cell-Based). [Link]

-

L-Valle, K., et al. (2021). AICAR stimulates mitochondrial biogenesis and BCAA catabolic enzyme expression in C2C12 myotubes. PubMed. [Link]

-

ResearchGate. (2020). AICAr is incorporated into the purine biosynthesis pathway and increases intermediate metabolites. [Link]

-

Liu, T., et al. (2022). AMPK Activation Alleviates Myocardial Ischemia-Reperfusion Injury by Regulating Drp1-Mediated Mitochondrial Dynamics. PMC - NIH. [Link]

-

Yoon, D. Y., et al. (2016). AICAR induces mitochondrial apoptosis in human osteosarcoma cells through an AMPK-dependent pathway. International Journal of Oncology. [Link]

-

Pinson, B., et al. (2013). 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects. MDPI. [Link]

-

Gonzalez-Franquesa, A., & Patti, M. E. (2017). The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network. Journal of Biological Chemistry. [Link]

-

National Center for Biotechnology Information. (2016). AICAR induces mitochondrial apoptosis in human osteosarcoma cells through an AMPK-dependent pathway. [Link]

-

Miller, E. J., et al. (2013). A small molecule AMPK activator protects the heart against ischemia-reperfusion injury. PMC - PubMed Central. [Link]

-

Element SARMs. (2025). How AICAR Peptide Influences Cellular Energy and Mitochondrial Function. [Link]

-

ResearchGate. (2021). Schematic representation of AICAR involvement in purine and pyrimidine synthesis. [Link]

-

Kobilo, T., et al. (2014). Exercise-mimetic AICAR transiently benefits brain function. PMC - PubMed Central. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

Jana, M., et al. (2009). 5-aminoimidazole-4-carboxamide-1-beta-4-ribofuranoside (AICAR) attenuates the expression of LPS- and Aβ peptide-induced inflammatory mediators in astroglia. PMC - PubMed Central. [Link]

-

National Center for Biotechnology Information. (2013). AMPK agonist AICAR improves cognition and motor coordination in young and aged mice. [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

-

GLPBio. (2024, January 24). AICAR: Unraveling Therapeutic Potential [Video]. YouTube. [Link]

-

AusGroup Security. (2024). AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review. [Link]

-

ResearchGate. (2025). (PDF) AMPK agonist AICAR improves cognition and motor coordination in young and aged mice. [Link]

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

-

National Center for Biotechnology Information. (2018). Prior treatment with the AMPK activator AICAR induces subsequently enhanced glucose uptake in isolated skeletal muscles from 24 month-old rats. [Link]

-

National Center for Biotechnology Information. (2019). Role of AMPK in Myocardial Ischemia-Reperfusion Injury-Induced Cell Death in the Presence and Absence of Diabetes. [Link]

-

ResearchGate. (2014). How to go about a Phospho-AMPK blot? [Link]

-

BosterBio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Metabolic Preconditioning of Cells with AICAR-Riboside: Improved Cryopreservation and Cell-Type Specific Impacts on Energetics and Proliferation. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Glucose (2-NBDG) uptake assay [bio-protocol.org]

- 3. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of AICAR and rapamycin on mitochondrial function in immortalized mitochondrial DNA mutator murine embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarworks.uark.edu [scholarworks.uark.edu]

- 7. AMPK Activation Alleviates Myocardial Ischemia-Reperfusion Injury by Regulating Drp1-Mediated Mitochondrial Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. elementsarms.com [elementsarms.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. AICAR induces mitochondrial apoptosis in human osteosarcoma cells through an AMPK-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AMPK agonist AICAR improves cognition and motor coordination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A small molecule AMPK activator protects the heart against ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. AICAR stimulates mitochondrial biogenesis and BCAA catabolic enzyme expression in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. AICAR | Cell Signaling Technology [cellsignal.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Role of AMPK in Myocardial Ischemia-Reperfusion Injury-Induced Cell Death in the Presence and Absence of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 5-aminoimidazole-4-carboxamide-1-beta-4-ribofuranoside (AICAR) attenuates the expression of LPS- and Aβ peptide-induced inflammatory mediators in astroglia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. assaygenie.com [assaygenie.com]

- 25. cdn.caymanchem.com [cdn.caymanchem.com]

- 26. broadpharm.com [broadpharm.com]

Role of 4-Amino-5-imidazolecarboxamide hydrochloride in metabolic pathways.

An In-Depth Technical Guide to the Role of 4-Amino-5-imidazolecarboxamide Hydrochloride (AICAR) in Metabolic Pathways

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (AICAR), a critical research tool in the study of metabolic regulation. We will delve into its core mechanism of action, its profound impact on key metabolic pathways, and provide practical, field-tested experimental protocols for its application in a research setting.

Introduction: Understanding AICAR

This compound, commonly known as AICAR or Acadesine, is a cell-permeable analog of adenosine monophosphate (AMP). Its primary significance in biomedical research lies in its ability to pharmacologically activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. By mimicking the effects of AMP, AICAR can induce a metabolic state that resembles cellular energy deprivation, making it an invaluable tool for investigating metabolic disorders such as obesity, type 2 diabetes, and cardiovascular disease.

Mechanism of Action: The AMPK-Dependent Pathway

AICAR's biological effects are predominantly mediated through the activation of AMPK. Once inside the cell, AICAR is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl-5'-monophosphate (ZMP). ZMP is an analog of AMP and allosterically activates AMPK by binding to its γ-subunit. This activation triggers a cascade of downstream signaling events aimed at restoring cellular energy balance.

Key Downstream Effects of AMPK Activation by AICAR:

-

Inhibition of Anabolic Pathways: Activated AMPK phosphorylates and inactivates key enzymes involved in energy-consuming processes, such as fatty acid synthesis (acetyl-CoA carboxylase, ACC) and protein synthesis (mTORC1 pathway).

-

Stimulation of Catabolic Pathways: AMPK activation promotes ATP-generating processes, including fatty acid oxidation and glucose uptake.

Below is a diagram illustrating the mechanism of AICAR-mediated AMPK activation.

Caption: Mechanism of AICAR-mediated AMPK activation and downstream metabolic effects.

Role in Key Metabolic Pathways

Glucose Metabolism

AICAR plays a significant role in regulating glucose homeostasis, primarily by enhancing glucose uptake in skeletal muscle and suppressing glucose production in the liver.

-

Skeletal Muscle: AICAR-induced AMPK activation promotes the translocation of GLUT4 glucose transporters from intracellular vesicles to the plasma membrane, thereby increasing glucose uptake from the bloodstream. This effect is independent of insulin signaling, making AICAR a potential therapeutic agent for insulin-resistant states.

-

Liver: In the liver, AMPK activation by AICAR phosphorylates and inactivates key gluconeogenic enzymes such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), leading to a reduction in hepatic glucose output.

Lipid Metabolism

AICAR exerts profound effects on lipid metabolism by shifting the cellular focus from lipid storage to lipid oxidation.

-

Fatty Acid Synthesis: A key target of AMPK is acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. AICAR-mediated AMPK activation leads to the inhibitory phosphorylation of ACC, thereby decreasing the production of malonyl-CoA and inhibiting de novo lipogenesis.

-

Fatty Acid Oxidation: The reduction in malonyl-CoA levels relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), facilitating the transport of fatty acids into the mitochondria for β-oxidation.

Purine Biosynthesis

Beyond its role as an AMPK activator, ZMP, the active metabolite of AICAR, is also an intermediate in the de novo purine biosynthesis pathway. ZMP can be converted to inosine monophosphate (IMP) by the enzyme AICAR transformylase (ATIC), thus influencing the cellular purine pool. However, the primary and most studied effects of AICAR are attributed to its activation of AMPK.

Experimental Protocols

The following protocols are provided as a guide for researchers investigating the effects of AICAR in cell culture and animal models.

In Vitro AICAR Treatment of Cultured Cells

This protocol describes the general procedure for treating cultured cells with AICAR to assess its effects on downstream signaling and metabolic endpoints.

Materials:

-

AICAR (this compound)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

Antibodies for Western blotting (e.g., anti-p-AMPK, anti-AMPK, anti-p-ACC, anti-ACC)

Procedure:

-

Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

-

AICAR Preparation: Prepare a stock solution of AICAR in sterile water or DMSO. Further dilute the stock solution in serum-free culture medium to the desired final concentrations (e.g., 0.5-2 mM).

-

Cell Treatment:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the AICAR-containing medium to the cells.

-

Incubate the cells for the desired duration (e.g., 30 minutes to 24 hours) at 37°C in a CO2 incubator.

-

-

Cell Lysis:

-

Aspirate the treatment medium.

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and incubate on ice for 10-15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification and Analysis:

-

Collect the supernatant (cell lysate).

-

Determine the protein concentration using a BCA assay.

-

Proceed with downstream analysis, such as Western blotting, to assess the phosphorylation status of AMPK and its targets.

-

Caption: Workflow for in vitro AICAR treatment and analysis.

In Vivo AICAR Administration in Rodent Models

This protocol provides a general guideline for administering AICAR to rodents to study its systemic metabolic effects.

Materials:

-

AICAR

-

Sterile saline (0.9% NaCl)

-

Syringes and needles appropriate for the route of administration

-

Animal balance

Procedure:

-

Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.

-

AICAR Preparation: Dissolve AICAR in sterile saline to the desired concentration. Ensure the solution is fully dissolved and sterile-filtered if necessary.

-

Animal Dosing:

-

Weigh each animal to determine the correct dose volume.

-

Administer AICAR via the desired route (e.g., intraperitoneal (IP) injection, subcutaneous (SC) injection, or oral gavage). A common dosage for IP injection in mice is 250-500 mg/kg body weight.

-

-

Tissue Collection and Analysis:

-

At the desired time point after AICAR administration, euthanize the animals according to approved protocols.

-

Rapidly collect tissues of interest (e.g., liver, skeletal muscle, adipose tissue) and snap-freeze in liquid nitrogen or process for immediate analysis.

-

Analyze tissues for gene expression, protein phosphorylation, and metabolite levels.

-

Quantitative Data Summary

The following table summarizes typical quantitative results observed following AICAR treatment in various experimental models.

| Parameter | Model System | Treatment Conditions | Observed Effect | Reference |

| AMPK Phosphorylation (Thr172) | C2C12 myotubes | 1 mM AICAR, 1 hour | ~5-10 fold increase | |

| ACC Phosphorylation (Ser79) | Isolated rat epitrochlearis muscle | 2 mM AICAR, 60 minutes | ~3-5 fold increase | |

| Glucose Uptake | Isolated rat extensor digitorum longus muscle | 2 mM AICAR, 40 minutes | ~2-3 fold increase | |

| Hepatic Glucose Production | Primary rat hepatocytes | 0.5 mM AICAR, 2 hours | ~40-60% decrease | |

| Fatty Acid Oxidation | L6 myotubes | 1 mM AICAR, 24 hours | ~1.5-2 fold increase |

Conclusion

This compound is a powerful pharmacological tool for activating the AMPK signaling pathway. Its ability to mimic a state of cellular energy deficit provides researchers with a valuable method to investigate the intricate roles of AMPK in regulating glucose and lipid metabolism. The experimental protocols and expected outcomes detailed in this guide serve as a foundation for designing and executing robust studies to further elucidate the therapeutic potential of targeting this critical metabolic pathway.

References

-

Cortés, D., Eng, F., & Waskiewicz, A. J. (2020). The role of the AMP-activated protein kinase (AMPK) in vertebrate development. Seminars in Cell & Developmental Biology, 104, 83-93. [Link]

-

Hardie, D. G. (2014). AMPK—a key regulator of energy balance. The FEBS Journal, 281(19), 4203-4205. [Link]

-

Zaha, V. G., & Young, L. H. (2012). AMP-activated protein kinase regulation and biological actions in the heart. Circulation Research, 111(6), 800-814. [Link]

-

Jørgensen, S. B., Wojtaszewski, J. F., & Richter, E. A. (2006). The role of AMPK in skeletal muscle glucose uptake. Journal of Physiology and Pharmacology, 57(Suppl 10), 5-16. [Link]

-

Foretz, M., Guigas, B., Bertrand, L., Pollak, M., & Viollet, B. (2014). Metformin: from mechanisms of action to therapies. Cell Metabolism, 20(6), 953-966. [Link]

4-Amino-5-imidazolecarboxamide hydrochloride stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 4-Amino-5-imidazolecarboxamide Hydrochloride

Authored by: A Senior Application Scientist

Introduction: The Critical Role of this compound in Research

This compound (AICA-HCl), a key intermediate in the synthesis of purines and pyrimidines, holds a significant position in pharmaceutical and biochemical research.[1][2] It serves as a crucial building block in the development of various biologically active molecules, including anti-inflammatory and anti-cancer agents.[3] The integrity of this compound is paramount; its stability directly impacts the reliability of experimental outcomes, the safety and efficacy of synthesized active pharmaceutical ingredients (APIs), and the overall success of a research and development program.

This guide provides a comprehensive technical overview of the stability profile of AICA-HCl. We will delve into its intrinsic chemical properties, outline scientifically grounded storage and handling procedures, and present a robust framework for stability assessment in line with global regulatory standards. The methodologies described herein are designed to ensure the compound's quality, purity, and potency throughout its lifecycle.

Physicochemical Properties of AICA-HCl

A foundational understanding of the physicochemical properties of AICA-HCl is essential for designing appropriate storage strategies and analytical methods. The compound is a white to off-white or light grey crystalline powder.[1][3] Its hydrochloride salt form confers solubility in aqueous solutions, a critical attribute for its use in various biochemical assays and synthetic reactions.[1]

| Property | Value | Source(s) |

| CAS Number | 72-40-2 | [3] |

| Molecular Formula | C₄H₆N₄O · HCl | [3] |

| Molecular Weight | 162.58 g/mol | [3] |

| Appearance | White or Gray-white crystalline powder | [3] |

| Melting Point | 250-252 °C (with decomposition) | [1][2] |

| Solubility | Soluble in water (50 mg/mL) and DMSO | [4] |

| Key Characteristic | Hygroscopic | [1][2] |

Recommended Storage and Handling: A Self-Validating System

The inherent hygroscopicity of AICA-HCl is a primary factor governing its storage requirements.[1][2] Exposure to atmospheric moisture can initiate degradation cascades and compromise the material's integrity. Therefore, establishing a controlled environment is non-negotiable.

Core Storage Conditions

For optimal stability, AICA-HCl should be stored under the following conditions:

-

Temperature: Refrigerated at 2-8°C.[1][2][3] This temperature range slows down potential degradation kinetics.

-

Container: Stored in a tightly closed container to prevent moisture ingress and contamination.[5][6][7][8] For long-term storage, the use of a desiccator is strongly advised.

Safe Handling Protocol

Adherence to proper handling procedures is crucial to maintain compound integrity and ensure personnel safety.

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses, gloves, and clothing to prevent skin and eye contact.[5][7]

-

Ventilation: Use with adequate ventilation to minimize the potential for inhalation of dust particles.[5][7]

-

Dispensing: Minimize dust generation during handling.[5] When preparing solutions, add the solid to the solvent to control dissolution and prevent clumping.

-

Spill Management: In case of a spill, vacuum or sweep up the material into a suitable disposal container, avoiding the creation of dust clouds.[5]

Understanding the Chemical Stability Profile of AICA-HCl

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[9] For AICA-HCl, the imidazole ring, primary amine, and carboxamide functional groups are the primary sites susceptible to chemical degradation. Understanding potential degradation pathways is the first step in developing a stability-indicating analytical method.

Forced degradation, or stress testing, is an essential tool used to identify the likely degradation products and establish the intrinsic stability of the molecule.[10][11][12] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[11]

Logical Workflow for Stability Assessment

The following diagram illustrates a comprehensive workflow for assessing the stability of AICA-HCl, from initial characterization to the establishment of a re-test period, guided by ICH principles.[10]

Caption: Workflow for AICA-HCl Stability Program.

Designing a Robust Stability Testing Program

A comprehensive stability program for AICA-HCl must be designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[10][13] The goal is to provide evidence on how the quality of the substance varies over time under the influence of temperature, humidity, and light.[10]

Forced Degradation (Stress Testing) Protocol

The objective of stress testing is to identify potential degradants, which informs the development of truly stability-indicating analytical methods.[12][14] A target degradation of 5-20% is generally considered optimal to avoid the generation of secondary degradants that may not be relevant under normal storage conditions.[12][15]

Experimental Protocol: Forced Degradation of AICA-HCl

-

Preparation of Stock Solution: Prepare a stock solution of AICA-HCl in water at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Store the solid powder and the stock solution at 80°C for 48 hours.

-

Photostability: Expose the solid powder and stock solution to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

Prior to analysis, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

-

Hypothetical Degradation Pathway

Based on the chemical structure of AICA-HCl, hydrolysis of the amide group to form the corresponding carboxylic acid is a probable degradation pathway under acidic or basic conditions.

Caption: Potential hydrolytic degradation of AICA-HCl.

Formal Stability Studies (Long-Term & Accelerated)

Formal stability studies are conducted on at least three primary batches to establish a re-test period.[9][10] The samples should be stored in the same container closure system proposed for commercial storage.[9]

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 5°C ± 3°C | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10] |

| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 6 months | A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[10] |

Stability-Indicating Analytical Methodology

A validated stability-indicating method is critical for separating and quantifying the active ingredient from any impurities and degradation products.[16] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

Protocol: Representative Stability-Indicating HPLC Method

-

Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 5% B

-

5-20 min: 5% to 40% B

-

20-25 min: 40% B

-

25-26 min: 40% to 5% B

-

26-30 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 260 nm.

-

Injection Volume: 10 µL.

Method Validation Causality: The use of a gradient elution is necessary to ensure that any degradation products, which may have significantly different polarities from the parent AICA-HCl, are effectively separated and eluted from the column. The acidic mobile phase helps to produce sharp peak shapes for the amine-containing analyte. A PDA detector is invaluable as it can assess peak purity, confirming that the parent peak is not co-eluting with any degradants.

Conclusion

The chemical stability of this compound is a critical attribute that underpins its utility in research and drug development. Its hygroscopic nature necessitates stringent control over storage conditions, specifically temperature and humidity. A comprehensive stability testing program, grounded in ICH guidelines, is essential for understanding its degradation profile and ensuring its quality over time. By implementing robust storage protocols and validated stability-indicating analytical methods, researchers can confidently rely on the integrity of AICA-HCl, thereby ensuring the accuracy and reproducibility of their scientific endeavors.

References

- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.

- STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.

- AICA hydrochloride. ChemBK.

- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency.

- ICH STABILITY TESTING GUIDELINES. SNS Courseware.

- Material Safety Data Sheet - this compound, 98%.

- Ich guideline for stability testing. Slideshare.

- This compound. Chem-Impex.

- Safety Data Sheet 4-Aminoimidazole-5-carboxamide. metasci.

- Chemical Safety Data Sheet MSDS / SDS - 4-AMINO-5-IMIDAZOLECARBOXAMIDE. ChemicalBook.

- Forced Degradation Studies: Regulatory Considerations and Implement

- 4-amino-5-imidazole Carboxamide Hydrochloride. Chemical Bull Pvt. Ltd.

- 4-Amino-5-imidazolecarboxamide. Selleck Chemicals.

- TCI AMERICA. Spectrum Chemical.

- SAFETY D

- Forced Degrad

- Guidance for Industry #5 - Drug Stability Guidelines. FDA.

- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.

- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.

- This compound. ChemicalBook.

- Development of forced degradation and stability indic

- 5-Amino-4-imidazolecarboxamide hydrochloride 98%. Sigma-Aldrich.

- This compound. Home Sunshine Pharma.

Sources

- 1. chembk.com [chembk.com]